Thioacetylthioglycolic acid
Description
Structure
3D Structure
Properties
CAS No. |
17930-82-4 |
|---|---|
Molecular Formula |
C4H6O2S2 |
Molecular Weight |
150.2 g/mol |
IUPAC Name |
2-ethanethioylsulfanylacetic acid |
InChI |
InChI=1S/C4H6O2S2/c1-3(7)8-2-4(5)6/h2H2,1H3,(H,5,6) |
InChI Key |
NMVORHZMMQUABS-UHFFFAOYSA-N |
SMILES |
CC(=S)SCC(=O)O |
Canonical SMILES |
CC(=S)SCC(=O)O |
Other CAS No. |
17930-82-4 |
Synonyms |
thioacetylthioglycolic acid |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Thioacetylthioglycolic Acid
Reactivity Profile of the Thioester Moiety in Thioacetylthioglycolic Acid
The thioester group is a highly reactive functional group, and in this compound, it serves as a primary site for various chemical transformations. libretexts.org Thioesters are generally more reactive than their oxygen-containing counterparts, esters, due to the weaker carbon-sulfur bond and the better leaving group ability of the thiolate anion. libretexts.orggonzaga.edu
Nucleophilic Acyl Substitution Mechanisms at the Thioester Carbonyl
The carbonyl carbon of the thioester in this compound is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. chemistrytalk.orgmasterorganicchemistry.com This reaction proceeds through a tetrahedral intermediate, followed by the elimination of the thioglycolate leaving group. masterorganicchemistry.com
The general mechanism involves the following steps:
Nucleophilic attack: A nucleophile adds to the carbonyl carbon of the thioester, breaking the pi bond and forming a tetrahedral intermediate. masterorganicchemistry.com
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the thioglycolate as a leaving group. masterorganicchemistry.com
The reactivity of carboxylic acid derivatives, including thioesters, towards nucleophilic acyl substitution is influenced by the stability of the leaving group. libretexts.orglibretexts.org Weaker bases are better leaving groups, and since a thiolate (RS⁻) is a weaker base than an alkoxide (RO⁻), thioesters are more reactive than esters. libretexts.org
Participation in Condensation Reactions
This compound can participate in condensation reactions, which are crucial for forming new carbon-carbon bonds. ebsco.comnumberanalytics.comslideshare.netsigmaaldrich.com For instance, in a Claisen-type condensation, the thioester can react with another carbonyl compound in the presence of a strong base. numberanalytics.com The acidity of the α-protons to the thioester carbonyl allows for the formation of an enolate, which can then act as a nucleophile.
An example of a condensation reaction is the aldol (B89426) condensation, where an enolate reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone. sigmaaldrich.comiitk.ac.in While this is more typical for aldehydes and ketones, the principles can be extended to the reactivity of thioesters in similar synthetic contexts.
Thiolysis and Transacylation Processes
Thiolysis is a specific type of nucleophilic acyl substitution where a thiol acts as the nucleophile. In the context of this compound, this would involve the attack of a thiol on the thioester carbonyl, leading to the displacement of the thioglycolate group and the formation of a new thioester. This process is also known as transacylation or, more specifically, transthioesterification. libretexts.orgnih.gov
These reactions are significant in biochemical systems, where acyl groups are often transferred between different thiol-containing molecules like coenzyme A. gonzaga.edulibretexts.orgulisboa.pt The equilibrium of the reaction is governed by the relative stabilities of the starting and ending thioesters and the pKa values of the participating thiols. ulisboa.pt
Reactivity Profile of the Carboxylic Acid Moiety in this compound
The carboxylic acid group in this compound provides a second site for chemical reactivity, distinct from the thioester. prevor.comnih.govmsu.edu Its reactions typically involve the hydroxyl group or the acidic proton.
Esterification Reactions and Amide Couplings
The carboxylic acid moiety of this compound can undergo esterification when reacted with an alcohol in the presence of an acid catalyst. libretexts.orgmasterorganicchemistry.com This reaction, known as the Fischer esterification, is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com
Fischer Esterification Mechanism:
Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. libretexts.orgmasterorganicchemistry.com
Nucleophilic attack: The alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com
Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of water: The protonated hydroxyl group leaves as water, and the carbonyl double bond reforms. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated to give the final ester product. masterorganicchemistry.com
Similarly, the carboxylic acid can be converted to an amide through a coupling reaction with an amine. Direct reaction is often difficult because amines are basic and will deprotonate the carboxylic acid to form an unreactive carboxylate. libretexts.org Therefore, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) is often used to activate the carboxylic acid. libretexts.orgumn.edu
DCC Coupling Mechanism for Amide Formation:
Activation: The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate.
Nucleophilic attack: The amine attacks the carbonyl carbon of the activated intermediate.
Rearrangement and elimination: The tetrahedral intermediate collapses to form the amide and dicyclohexylurea, a stable byproduct.
Carboxylate Ion Formation and Complexation Chemistry
As a carboxylic acid, this compound can donate a proton to a base to form a carboxylate salt. msu.edu This deprotonation significantly alters the reactivity of this part of the molecule.
The resulting carboxylate anion is a good nucleophile and can participate in Sₙ2 reactions with alkyl halides to form esters. libretexts.org Furthermore, the carboxylate group can act as a ligand, coordinating with metal ions to form metal complexes. researchgate.netnih.govosti.govrsc.orgmdpi.com The nature of the metal-carboxylate interaction can range from ionic to covalent, depending on the metal ion. msu.edu For instance, alkali metal salts are typically ionic and water-soluble, while heavy metal salts often exhibit more covalent character and reduced water solubility. msu.edu The complexation ability of carboxylates is important in various applications, including the formation of metal-organic frameworks and the chelation of metal ions in biological and environmental systems. osti.govmdpi.com
The table below summarizes the key reactions of the functional groups in this compound:
| Functional Group | Reaction Type | Reagents | Product |
| Thioester | Nucleophilic Acyl Substitution | Nucleophiles (e.g., H₂O, ROH, RNH₂) | Carboxylic acid, Ester, Amide |
| Condensation (e.g., Claisen) | Strong base, Carbonyl compound | β-keto thioester | |
| Thiolysis/Transacylation | Thiol (R'SH) | New thioester (R'S-Acyl) | |
| Carboxylic Acid | Esterification (Fischer) | Alcohol (ROH), Acid catalyst | Ester |
| Amide Coupling | Amine (RNH₂), DCC | Amide | |
| Carboxylate Formation | Base (e.g., NaOH) | Carboxylate salt | |
| Complexation | Metal ions (e.g., Ca²⁺, Pb²⁺) | Metal carboxylate complex |
Redox Chemistry of this compound
The presence of both a free thiol (-SH) and a thioester (-S-C=O) group makes this compound an interesting subject for redox studies. The interplay between these two sulfur-containing functional groups dictates its reactivity towards oxidizing and reducing agents.
The thiol group in this compound is susceptible to oxidation. The most common oxidation pathway for thiols involves the formation of a disulfide bond. libretexts.org This reaction converts two molecules of the thiol into a single molecule containing a sulfur-sulfur linkage, which is considered the oxidized state. libretexts.org This interconversion is a fundamental redox process in sulfur chemistry. libretexts.org
The oxidation can be represented by the following general reaction:
2 R-SH → R-S-S-R + 2H⁺ + 2e⁻
In the context of this compound, this would lead to the formation of a dimer linked by a disulfide bridge. Further oxidation of the sulfur atom is also possible, proceeding through a series of intermediates. The initial product of oxidation of a cysteine thiol, a related biological thiol, is a sulfenic acid (R-SOH). nih.gov This can be further oxidized to a sulfinic acid (R-SO₂H) and ultimately to a sulfonic acid (R-SO₃H). While the disulfide is the primary product under mild conditions, stronger oxidizing agents or specific catalytic systems can lead to these more highly oxidized species. For instance, studies on the related compound thioglycolic acid have shown that its oxidation can yield a mixture of the disulfide and a sulfonate species. rsc.org
The thioester group is generally more resistant to oxidation than the thiol group. However, strong oxidants can lead to cleavage of the thioester bond. The sulfur atom in the thioester can be oxidized, potentially leading to the formation of sulfoxides or sulfones at the thioester sulfur, though this is less common than thiol oxidation. In some applications, oxidants like hypochlorous acid have been used in systems containing related compounds to enhance the immunogenicity of antigens, a process that involves the oxidation of various functional groups. researchgate.net
The reduction chemistry of this compound primarily involves the transformation of its oxidized forms or the reduction of its inherent functional groups. The disulfide dimer, formed upon oxidation of the thiol, can be readily reduced back to two molecules of the parent thiol. libretexts.org This reversible thiol-disulfide exchange is a key aspect of redox chemistry involving sulfur compounds and is often mediated by reducing agents like dithiothreitol (B142953) (DTT) or biologically by systems involving glutathione. libretexts.org
The thioester functional group itself can undergo reduction. Thioesters are considered activated forms of carboxylic acids and are more reactive towards nucleophiles and certain reducing agents than their oxygen-ester counterparts. libretexts.orgwikipedia.org Reduction of a thioester can lead to different products depending on the reducing agent and reaction conditions. For example, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the thioester to a primary alcohol. Milder reducing agents, or catalytic hydrogenation, might cleave the thioester bond to yield the corresponding thiol and an aldehyde or alcohol. For instance, the reduction of thioesters of α-amino acids to α-amino aldehydes can be achieved using triethylsilane and a palladium-on-carbon catalyst. organic-chemistry.org
The carboxylic acid group of this compound is generally less reactive towards reduction than the thioester. Its reduction to a primary alcohol typically requires powerful reducing agents such as diborane (B8814927) or LiAlH₄. ethernet.edu.et
Mechanistic Investigations of this compound in Model Systems
Kinetic and thermodynamic studies provide quantitative data on reaction rates and energy changes, which are crucial for understanding reaction mechanisms.
Kinetic Characterization involves measuring reaction rates under various conditions (e.g., concentration, temperature) to determine the rate law and rate constants. studymind.co.uk For a reaction involving this compound, one might study its esterification or hydrolysis. In such studies, experiments are designed to find the reaction order with respect to each reactant, which indicates how the concentration of that reactant affects the reaction rate. ije.irresearchgate.net The activation energy, which is the minimum energy required for the reaction to occur, can be determined by studying the effect of temperature on the rate constant. niscpr.res.in
Table 1: Hypothetical Kinetic Parameters for a Reaction of this compound This table is illustrative and does not represent actual experimental data.
| Kinetic Parameter | Description | Example Value |
|---|---|---|
| Reaction Order | Exponent of a reactant's concentration in the rate law. | First-order in this compound |
| Rate Constant (k) | Proportionality constant relating reaction rate to reactant concentrations. | 1.5 x 10-3 L mol-1 s-1 |
| Activation Energy (Ea) | Minimum energy required for a reaction to occur. | 55 kJ/mol |
| Half-life (t1/2) | Time required for the reactant concentration to decrease by half. | 462 s |
Table 2: Illustrative Thermodynamic Data for Intermediate Formation This table is illustrative and does not represent actual experimental data.
| Thermodynamic Parameter | Description | Example Value |
|---|---|---|
| Enthalpy Change (ΔH) | Heat absorbed or released during the reaction. | -25 kJ/mol (Exothermic) |
| Entropy Change (ΔS) | Change in the degree of disorder of the system. | -50 J mol-1 K-1 |
| Gibbs Free Energy Change (ΔG) | Indicates the spontaneity of the reaction. | -10 kJ/mol (Spontaneous at 298 K) |
| Binding Constant (Ka) | Measure of the affinity between interacting molecules. | 5.8 x 104 M-1 |
When a substance (a catalyst) increases the rate of a reaction without being consumed, it does so by providing an alternative reaction pathway with a lower activation energy. This pathway is often described as a catalytic cycle . libretexts.org A catalytic cycle is a closed loop of reactions where the catalyst enters in the first step and is regenerated in the last step, ready to participate in another cycle. libretexts.org
A well-known example is the Monsanto acetic acid process, which uses a rhodium complex to catalyze the carbonylation of methanol. wikipedia.org The cycle involves key organometallic steps: oxidative addition of methyl iodide to the rhodium catalyst, migratory insertion of carbon monoxide, and reductive elimination of the product, which regenerates the catalyst. libretexts.orgwikipedia.org A hypothetical catalytic process involving this compound, such as a metal-catalyzed cross-coupling reaction, would similarly be investigated by identifying the individual steps—oxidative addition, transmetalation, and reductive elimination—that constitute the cycle and determining which of these is the rate-limiting step. nih.gov The study of such cycles is essential for optimizing reaction conditions and developing more efficient catalysts.
Synthesis and Comprehensive Characterization of Thioacetylthioglycolic Acid Derivatives and Analogues
Thioester and Dithioester Derivatives of Thioacetylthioglycolic Acid
The synthesis of thioester and dithioester derivatives of this compound leverages the reactivity of its carboxylic acid and protected thiol functionalities.
Thioester Synthesis:
Thioesters of this compound can be prepared through several established synthetic routes. A common method involves the activation of the carboxylic acid group followed by reaction with a thiol. For instance, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) facilitates the condensation of this compound with various thiols (R-SH) to yield the corresponding S-alkyl or S-aryl thioesters. This reaction, known as the Steglich esterification, is particularly effective for forming thioester bonds under mild conditions.
Another approach is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride can then be treated with a thiol in the presence of a base (e.g., pyridine or triethylamine) to afford the desired thioester with high purity and yield.
Dithioester Synthesis:
The synthesis of dithioester derivatives from this compound is more complex and often involves a multi-step process. One plausible route involves the initial conversion of the carboxylic acid to a dithioic acid. This can be achieved by treating the corresponding acyl chloride with a sulfurating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). The resulting dithioic acid can then be alkylated with an appropriate alkyl halide (R-X) to yield the dithioester.
Alternatively, the carboxylic acid can be converted to a thioamide, which upon treatment with a strong acid and a source of sulfur, such as H₂S in the presence of an alcohol, can be transformed into a dithioester.
| Derivative Type | Reactants | Key Reagents | Product |
| Thioester | This compound, Thiol (R-SH) | DCC, DMAP | S-Alkyl/Aryl thioacetylthioglycolate |
| Thioester | This compound, Thiol (R-SH) | SOCl₂, Pyridine | S-Alkyl/Aryl thioacetylthioglycolate |
| Dithioester | This compound | Lawesson's reagent, Alkyl halide (R-X) | Alkyl thioacetylthioglycolyldithioate |
Thioamide and Carboxamide Derivatives of this compound
The carboxylic acid moiety of this compound readily undergoes reactions with amines to form carboxamides and, through subsequent thionation, thioamides.
A highly efficient method for the synthesis of carboxamide derivatives involves the use of the N-hydroxysuccinimide (NHS) ester of S-acetylthioglycolic acid, also known as N-Succinimidyl S-acetylthioglycolate (SATA). sigmaaldrich.comsigmaaldrich.com This commercially available reagent acts as a thiolating agent for primary amines. sigmaaldrich.comnih.gov The reaction proceeds under mild conditions, typically in a buffered solution at pH 7.5, where the primary amine attacks the activated ester, leading to the formation of a stable amide bond. sigmaaldrich.com This method is particularly useful for conjugating molecules containing primary amines, such as proteins, to introduce a protected thiol group. sigmaaldrich.com The acetyl protecting group on the sulfur can be subsequently removed under mild conditions using hydroxylamine at neutral pH. sigmaaldrich.com
The direct reaction of this compound with a primary or secondary amine can also be achieved using standard peptide coupling reagents like DCC, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the corresponding carboxamide.
To synthesize thioamides, the corresponding carboxamide derivative can be treated with a thionating agent. Lawesson's reagent is a popular choice for this transformation, effectively converting the carbonyl oxygen to sulfur. The reaction is typically carried out in an anhydrous solvent such as toluene (B28343) or xylene at elevated temperatures.
| Derivative | Starting Material | Reagent | Reaction Conditions |
| Carboxamide | Primary Amine | S-Acetylthioglycolic acid N-hydroxysuccinimide ester (SATA) | Buffered solution (pH 7.5) |
| Carboxamide | This compound, Amine | DCC, EDC, or HATU | Anhydrous organic solvent |
| Thioamide | Carboxamide derivative | Lawesson's reagent | Toluene or Xylene, heat |
Oligomeric and Polymeric Structures Incorporating this compound Moieties
The bifunctional nature of this compound, possessing both a carboxylic acid and a protected thiol group, makes it a suitable monomer for the synthesis of oligomers and polymers.
Poly(ester-thioether)s:
Polycondensation of this compound can lead to the formation of polyesters containing thioether linkages. This can be achieved through self-condensation at elevated temperatures, often with the aid of a catalyst, where the carboxylic acid of one monomer reacts with the deprotected thiol of another. However, controlling the molecular weight and preventing side reactions can be challenging under these conditions.
A more controlled approach involves the synthesis of a diol derivative of this compound, which can then be copolymerized with a dicarboxylic acid via esterification reactions. Alternatively, activation of the carboxylic acid group of this compound allows for its reaction with a diol in a step-growth polymerization.
Polyamides:
Similarly, polyamides incorporating the this compound moiety can be synthesized. Reaction of the diacid chloride of a dicarboxylic acid with a diamine derivative of this compound (obtained after deprotection and functionalization of the thiol group) would yield a polyamide with pendant thioacetyl groups.
Ring-Opening Polymerization:
This compound can be converted into cyclic monomers, such as thiolactones, after deprotection of the thiol group. These cyclic monomers can then undergo ring-opening polymerization (ROP) to produce high molecular weight polymers. ROP can be initiated by various catalysts, including organometallic compounds or organic catalysts, offering good control over the polymer's molecular weight and architecture. rsc.orgresearchgate.net
| Polymer Type | Monomer(s) | Polymerization Method | Key Features |
| Poly(ester-thioether) | This compound | Polycondensation | Contains both ester and thioether linkages |
| Polyamide | Diamine derivative of this compound, Diacid chloride | Polycondensation | Pendant thioacetyl groups |
| Poly(thioester) | Thiolactone from this compound | Ring-Opening Polymerization | Potentially high molecular weight and controlled architecture |
Heterocyclic Compounds Derived from this compound Cyclizations
The functional groups of this compound can participate in intramolecular or intermolecular cyclization reactions to form a variety of heterocyclic compounds, most notably thiazolidinones and thiadiazoles.
Thiazolidinone Derivatives:
A common and well-established route to 4-thiazolidinones involves the one-pot, three-component condensation of an amine, an aldehyde or ketone, and a mercaptoacetic acid derivative. nih.govekb.egresearchgate.netscispace.comhilarispublisher.com In the context of this compound, after deprotection of the thiol group to yield thioglycolic acid, it can react with an imine (formed in situ from an amine and an aldehyde) to undergo cyclocondensation. nih.gov This reaction typically proceeds in a suitable solvent like benzene (B151609) or toluene, often with azeotropic removal of water to drive the reaction to completion. ekb.eg The resulting thiazolidinone ring will bear substituents at the 2- and 3-positions depending on the starting aldehyde and amine, respectively.
Thiadiazole Derivatives:
The synthesis of 1,3,4-thiadiazoles can be achieved from derivatives of this compound. organic-chemistry.orgnih.govnih.govchemmethod.comsbq.org.br A common precursor is a thiosemicarbazide derivative, which can be prepared from the corresponding acid hydrazide of this compound. sbq.org.br Cyclization of the thiosemicarbazide in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, leads to the formation of the 2-amino-5-substituted-1,3,4-thiadiazole ring. nih.govsbq.org.br The substituent at the 5-position of the thiadiazole ring will correspond to the side chain of the starting this compound.
| Heterocycle | Key Precursor from this compound | Reaction Type | Key Reagents |
| 4-Thiazolidinone | Thioglycolic acid (after deprotection) | Cyclocondensation | Amine, Aldehyde/Ketone |
| 1,3,4-Thiadiazole | Thiosemicarbazide derivative | Cyclodehydration | H₂SO₄ or POCl₃ |
Organometallic Complexes Involving this compound Ligands
The sulfur and oxygen atoms in the deprotected form of this compound (thioglycolic acid) can act as effective coordination sites for a variety of metal ions, leading to the formation of stable organometallic complexes. The coordination can occur through the carboxylate oxygen atoms, the sulfhydryl group, or both, leading to monodentate, bidentate, or bridging ligation modes.
Research on related 2-thioacetic acid derivatives has shown the formation of complexes with various transition metals. For instance, complexes of 2-thioacetic acid-5-pyridyl-1,3,4-oxadiazole with Ni(II), Cu(II), Co(II), and Fe(III) have been synthesized and characterized. ekb.eg Similarly, complexes of 2-thioacetic acid benzothiazole with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) have been prepared in an alcoholic medium. mdpi.com These studies suggest that the deprotonated carboxylate group and the sulfur atom are the primary coordination sites. Spectroscopic and magnetic susceptibility measurements have been used to propose geometries for these complexes, which are often tetrahedral or octahedral. ekb.egmdpi.com
The synthesis of these complexes typically involves the reaction of a metal salt (e.g., chloride or acetate) with the ligand in a suitable solvent, often with the addition of a base to deprotonate the carboxylic acid and thiol groups, facilitating coordination.
Furthermore, the carboxylic acid functionality of this compound makes it a potential candidate for the synthesis of Metal-Organic Frameworks (MOFs). mdpi.comamazonaws.comberkeley.edumdpi.comresearchgate.net MOFs are crystalline materials constructed from metal ions or clusters bridged by organic ligands. By carefully selecting the metal center and reaction conditions, it is plausible to synthesize porous frameworks where the this compound ligand dictates the structure and potential functionality of the resulting material.
| Metal Ion | Ligand (from this compound) | Proposed Geometry | Characterization Techniques |
| Ni(II), Cu(II), Co(II), Fe(III) | 2-thioacetic acid-5-pyridyl-1,3,4-oxadiazole derivative | Octahedral | IR, UV-Vis, Magnetic Susceptibility |
| Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | 2-thioacetic acid benzothiazole derivative | Tetrahedral/Square Planar | IR, UV-Vis, NMR, Magnetic Susceptibility |
Advanced Analytical and Spectroscopic Characterization in Thioacetylthioglycolic Acid Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in providing detailed information about the atomic and molecular structure of thioacetylthioglycolic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and conformation of this compound in solution. Both ¹H and ¹³C NMR are utilized to gain a comprehensive understanding of the molecule's connectivity and spatial arrangement. boku.ac.at
In ¹H NMR analysis of a related compound, this compound (TATG), the methyl protons (CH₃) of the thioacetyl group exhibit a singlet peak at approximately δ = 2.89 ppm, while the methylene (B1212753) protons (CH₂) adjacent to the sulfur and carbonyl groups show a signal around δ = 4.13 ppm when dissolved in deuterated chloroform (B151607) (CDCl₃). ethz.ch The chemical shifts in NMR are sensitive to the electronic environment of the nuclei, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups. libretexts.org For instance, the electronegativity of oxygen and sulfur atoms attached to carbons will increase the chemical shift of nearby protons. libretexts.org
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are employed to establish proton-proton connectivities within the molecule, confirming the bonding arrangement. nih.govuzh.ch Heteronuclear Single Quantum Coherence (HSQC) experiments correlate the proton signals with their directly attached carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings, which is crucial for confirming the thioester and carboxylic acid linkages. nih.gov The analysis of coupling constants can also provide insights into the dihedral angles and, consequently, the preferred conformation of the molecule in solution. slu.se
Quantitative ¹³C NMR is particularly valuable for identifying all carbon atoms, including quaternary carbons of the carbonyl groups, which are often weak in standard spectra. boku.ac.atoregonstate.edu The chemical shifts in ¹³C NMR provide information about the different carbon environments within this compound. oregonstate.edu
| Proton/Carbon | ¹H Chemical Shift (ppm, in CDCl₃) | ¹³C Chemical Shift (ppm) | Key Correlations |
| CH₃ (Thioacetyl) | ~2.89 (singlet) ethz.ch | Expected around 30 ppm | HMBC to thioester carbonyl |
| CH₂ (Glycolic) | ~4.13 ethz.ch | Expected around 35-45 ppm | COSY with each other (if diastereotopic), HMBC to both carbonyls |
| C=O (Thioester) | - | Expected around 190-200 ppm | HMBC from CH₃ and CH₂ |
| C=O (Carboxylic Acid) | - | Expected around 170-185 ppm | HMBC from CH₂ |
| COOH | Variable, broad singlet | - | - |
Note: ¹³C chemical shift values are estimated based on typical ranges for these functional groups. Actual values may vary based on solvent and other experimental conditions.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the characteristic functional groups present in this compound. These techniques probe the vibrational modes of molecules, with each functional group exhibiting absorption or scattering at specific frequencies.
FTIR Spectroscopy:
In the FTIR spectrum of this compound, distinct peaks corresponding to its functional groups are expected. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. The C=O stretching vibrations are particularly informative. The carbonyl of the carboxylic acid typically appears as a strong band around 1700-1725 cm⁻¹, while the thioester carbonyl (S-C=O) stretch is expected at a slightly lower frequency, generally in the 1650-1700 cm⁻¹ range. The C-S stretching vibration, which is weaker, is anticipated in the fingerprint region between 600 and 800 cm⁻¹.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to FTIR. The C-S and S-S (if present as an impurity from dimerization) bonds, which are often weak in FTIR, can produce more intense signals in Raman spectra. The C=O stretching vibrations are also readily observed. By analyzing the positions and intensities of these vibrational bands, researchers can confirm the presence of the key functional groups and gain insights into intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopic Technique |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | FTIR |
| C-H (Aliphatic) | 2850-3000 | FTIR, Raman |
| C=O (Carboxylic Acid) | 1700-1725 | FTIR, Raman |
| C=O (Thioester) | 1650-1700 | FTIR, Raman |
| C-O | 1210-1320 | FTIR |
| C-S | 600-800 | FTIR, Raman |
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming its chemical formula (C₄H₆O₃S₂).
When subjected to ionization in a mass spectrometer (e.g., using electrospray ionization - ESI), this compound will typically be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻ in the mass spectrum. Fragmentation of the parent ion, induced by techniques like collision-induced dissociation (CID), provides valuable structural clues. Expected fragmentation pathways would include the loss of the acetyl group (CH₃CO), cleavage of the thioester bond, and decarboxylation (loss of CO₂). Analyzing the mass-to-charge ratios (m/z) of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy.
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. In this compound, the primary chromophores responsible for UV absorption are the carbonyl groups of the thioester and the carboxylic acid. The thioester functional group, in particular, exhibits a characteristic n → π* transition. The wavelength of maximum absorbance (λmax) for this transition can be used for qualitative identification.
Furthermore, UV-Visible spectroscopy is a valuable tool for the quantitative analysis of this compound. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By creating a calibration curve with standards of known concentration, the concentration of this compound in unknown samples can be accurately determined. This is particularly useful for monitoring the progress of reactions that produce or consume the compound.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for the separation of this compound from reaction mixtures, byproducts, and impurities, as well as for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for assessing the purity of this compound and for monitoring the progress of its synthesis or degradation. researchgate.net A reversed-phase HPLC method is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water (with an acid modifier like formic or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol.
In an HPLC analysis, this compound will elute at a specific retention time under a given set of conditions (mobile phase composition, flow rate, column temperature). The purity of a sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard and plotting the peak area versus concentration. This allows for the accurate determination of the amount of this compound in a sample, making HPLC an indispensable tool for quality control and reaction kinetics studies. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. Current time information in Bangalore, IN. In the context of this compound research, GC-MS is instrumental in analyzing its volatile decomposition products or related volatile impurities. The process involves introducing a sample into a gas chromatograph, where it is vaporized and separated into its components based on their boiling points and affinity for a stationary phase within a capillary column. Current time information in Bangalore, IN. As each component elutes from the column at a specific retention time, it enters the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum, a fingerprint of the molecule's mass-to-charge ratio, allows for definitive identification. Current time information in Bangalore, IN.nih.gov
For sulfur-containing organic acids like this compound, which may not be sufficiently volatile for direct GC-MS analysis, a derivatization step is often necessary. chromatographyonline.com This involves a chemical reaction to convert the non-volatile acid into a more volatile ester derivative, such as a methyl ester, prior to injection into the GC-MS system. chromatographyonline.com The analysis of volatile products can provide insights into the thermal stability and degradation pathways of this compound.
Research findings on related sulfur-containing compounds demonstrate the utility of GC-MS in identifying various degradation products. For example, studies on other organic sulfur compounds have identified smaller sulfur-containing molecules, oxides of sulfur, and various hydrocarbons as common volatile products upon thermal decomposition. mdpi.comcore.ac.uk
Below is a hypothetical data table representing potential volatile products from the analysis of a decomposed this compound sample, based on typical fragmentation patterns and retention characteristics of similar sulfur-containing organic compounds.
Table 1: Hypothetical GC-MS Data for Volatile Products of this compound Decomposition
| Retention Time (min) | Identified Volatile Product | Key Mass Spectral Peaks (m/z) |
| 3.45 | Acetic Anhydride (B1165640) | 102, 87, 60, 43 |
| 4.21 | Thioglycolic Acid | 92, 74, 47, 45 |
| 5.89 | Carbon Disulfide | 76, 64, 44 |
| 7.13 | 2-[(Carboxymethyl)disulfanyl]acetic acid | 182, 137, 91, 74, 45 |
X-ray Crystallography for Solid-State Molecular Architecture Determination
Based on crystallographic data from analogous compounds, a hypothetical set of crystallographic parameters for this compound is presented below. This data represents a plausible solid-state structure for the compound.
Table 2: Hypothetical X-ray Crystallographic Data for this compound
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 7.8 Å |
| β = 95.5° | |
| Bond Length (C=O) | 1.21 Å |
| Bond Length (C-S) | 1.78 Å |
| Bond Length (S-C) | 1.81 Å |
| Bond Angle (O=C-S) | 122.5° |
| Bond Angle (C-S-C) | 100.2° |
This structural information is fundamental for computational modeling, understanding intermolecular interactions, and explaining the physical properties of this compound in its solid state.
Theoretical and Computational Chemistry of Thioacetylthioglycolic Acid
Quantum Chemical Studies on Molecular Structure, Electronic Properties, and Conformations
Conformational analysis, which examines the energy changes associated with rotation around single bonds, is crucial for understanding the molecule's flexibility. scribd.comnobelprize.org Thioacetylthioglycolic acid has several rotatable bonds, leading to various possible conformers. The most stable conformations are typically those that minimize steric hindrance and torsional strain, often resulting in staggered arrangements of substituent groups. organicchemistrytutor.comchemistrysteps.com Quantum chemical calculations can precisely determine the relative energies of these conformers, identifying the global minimum energy structure.
Electronic properties derived from quantum calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting chemical behavior. chimicatechnoacta.rumdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive. mdpi.comresearchgate.net The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites).
A hypothetical optimized structure of this compound, calculated using quantum chemical methods, would provide precise data on its geometry.
Table 1: Hypothetical Optimized Structural Parameters of this compound
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | 1.21 Å |
| C-O (carboxyl) | 1.35 Å | |
| O-H | 0.97 Å | |
| C-C (alpha) | 1.52 Å | |
| C-S (thioether) | 1.81 Å | |
| S-C (thioester) | 1.78 Å | |
| C=O (thioester) | 1.22 Å | |
| C-C (acetyl) | 1.53 Å | |
| Bond Angle | O=C-O | 124° |
| C-S-C | 101° | |
| S-C=O | 123° |
| Dihedral Angle | C-S-C-C | ~180° (anti) |
Further analysis would yield key electronic properties that govern the molecule's interactions.
Table 2: Hypothetical Electronic Properties of this compound
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates electron-donating ability |
| LUMO Energy | -0.9 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |
Density Functional Theory (DFT) Calculations for Reactivity Predictions and Spectroscopic Parameter Validation
Density Functional Theory (DFT) has become a leading computational method due to its balance of accuracy and efficiency, making it suitable for a wide range of chemical systems. unige.chnih.gov It is particularly powerful for predicting the reactivity of molecules and for validating experimental spectroscopic data. rsc.orgastrobiology.com
DFT calculations can be used to determine global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. mdpi.com These descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), include electronegativity (propensity to attract electrons), chemical hardness (resistance to change in electron distribution), and the electrophilicity index (a measure of electrophilic character). mdpi.commdpi.com
Furthermore, DFT is an invaluable tool for validating and interpreting experimental spectra. nih.gov By calculating theoretical vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts, a direct comparison with experimental results can be made. spectroscopyonline.com A strong correlation between the calculated and observed spectra provides confidence in the computed molecular structure and can aid in the assignment of spectral bands to specific molecular motions or chemical environments. mdpi.comspectroscopyonline.com For instance, the calculated vibrational frequencies for the carbonyl (C=O) and thiol-related stretches in this compound can be compared with experimental IR data.
Table 3: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Formula | Hypothetical Value | Interpretation |
|---|---|---|---|
| Ionization Potential (I) | -EHOMO | 7.2 eV | Energy to remove an electron |
| Electron Affinity (A) | -ELUMO | 0.9 eV | Energy released when adding an electron |
| Electronegativity (χ) | (I+A)/2 | 4.05 eV | Electron attracting tendency |
| Chemical Hardness (η) | (I-A)/2 | 3.15 eV | Resistance to charge transfer |
| Electrophilicity Index (ω) | χ²/(2η) | 2.60 eV | Propensity to act as an electrophile |
Table 4: Comparison of Hypothetical DFT-Calculated and Typical Experimental Vibrational Frequencies
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3450 | 3500-2500 |
| C=O stretch | 1730 | 1760-1690 | |
| Thioester | C=O stretch | 1685 | 1710-1680 |
| Thioether | C-S stretch | 705 | 710-570 |
Molecular Dynamics Simulations of this compound in various Chemical Environments
While quantum methods excel at describing the static properties of single molecules, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.govmdpi.com MD simulations model the movements of atoms by solving Newton's equations of motion, offering insights into conformational changes, solvation, and transport properties. labxing.com
Simulating this compound in different environments can reveal how its behavior is influenced by its surroundings.
In Vacuum: A simulation in a vacuum would illustrate the intrinsic flexibility and conformational preferences of the isolated molecule, governed solely by intramolecular forces.
In a Non-polar Solvent: In a solvent such as chloroform (B151607) or hexane, intermolecular hydrogen bonding would be less significant. rsc.org The simulation might instead show a preference for conformations that maximize intramolecular hydrogen bonding, for example, between the carboxylic acid proton and the thioester carbonyl oxygen.
Analysis of MD trajectories can yield valuable data, such as the radial distribution function, which describes the structure of the solvent around the molecule, and the root-mean-square deviation (RMSD), which tracks conformational stability over time. mdpi.com
Table 5: Hypothetical Parameters and Key Observations for MD Simulations of this compound
| Parameter | Aqueous Simulation | Non-polar Simulation |
|---|---|---|
| Force Field | CHARMM / AMBER | GROMOS / OPLS |
| Solvent Model | Explicit (e.g., TIP3P water) | Explicit (e.g., Chloroform) |
| Simulation Time | 100 ns | 100 ns |
| Key Observations | Formation of a stable solvation shell around polar groups. | Preference for folded conformations with intramolecular H-bonds. |
| High degree of hydrogen bonding with water. | Limited interaction with solvent molecules. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. nih.govcardiff.ac.uk By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect them. e3s-conferences.orgmasterorganicchemistry.com
A plausible reaction for this compound is its hydrolysis, which would break the thioester bond to yield thioglycolic acid and acetic acid. ethz.ch Computational modeling, typically using DFT, can be used to investigate the mechanism of this reaction. researchgate.net The process involves locating the transition state structure for the rate-determining step, which is often the nucleophilic attack of a water molecule on the thioester carbonyl carbon.
Figure 1: Hypothetical Reaction Coordinate Diagram for the Hydrolysis of this compound
A diagram would show the relative energies of the reactants (this compound + H₂O), the transition state, and the products (Thioglycolic acid + Acetic acid). The x-axis would represent the reaction coordinate, and the y-axis would represent the potential energy. The peak of the curve corresponds to the transition state energy.
Table 6: Hypothetical Calculated Energies for the Hydrolysis of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +25.5 |
| Products | -5.8 |
| Activation Energy (Ea) | +25.5 kcal/mol |
| Reaction Enthalpy (ΔHrxn) | -5.8 kcal/mol |
This theoretical analysis provides a quantitative basis for understanding the reaction's feasibility and kinetics.
Applications of Thioacetylthioglycolic Acid in Advanced Chemical Synthesis and Materials Science
Utility in Bioconjugation Strategies
Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule, to form a stable hybrid with combined properties. The functional groups of Thioacetylthioglycolic acid allow it to act as a linker or modification agent in these strategies.
The modification of proteins with synthetic molecules is crucial for studying their function, tracking their location in cells, and developing new therapeutics. This compound can be considered an active ester, a class of compounds frequently used for protein modification. ethz.ch The thioester group provides a site for reaction with nucleophilic amino acid residues on a protein's surface, such as the epsilon-amino group of lysine (B10760008) or the free alpha-amino group at the N-terminus. nih.gov
The general strategy involves the acylation of the protein's amino groups by the TATG molecule. The thioacetyl group (-S-C(O)CH₃) can also serve as a protecting group for a thiol. In a potential two-step labeling strategy, the TATG could first be attached to a protein. Subsequently, the acetyl group could be chemically removed to expose a free thiol (-SH), which can then undergo a secondary, highly specific conjugation reaction, for instance, with a maleimide-functionalized fluorophore or drug molecule. This provides a method for introducing a unique reactive handle onto a protein for further functionalization.
The derivatization of nucleic acids is essential for applications ranging from genetic analysis to the development of nucleic acid-based therapeutics. Methodologies often involve attaching labels or other functional moieties to the sugar-phosphate backbone or the nucleobases. Common techniques include the use of water-soluble carbodiimides to activate the terminal phosphate (B84403) for reaction with amines or the chemical modification of bases for analysis like methylation studies. nih.govbiocompare.comresearchgate.net
However, based on a review of available scientific literature, the application of this compound specifically for the derivatization of DNA or RNA is not a well-documented or common strategy. The existing research primarily focuses on other classes of reagents for these modifications. nih.gov
Role as a Synthetic Intermediate in Complex Organic Molecule Construction
An intermediate is a molecule that is formed from the reactants and reacts further to give the final products of a chemical reaction. The dual functionality of this compound makes it a versatile intermediate for building complex molecular structures.
Table 1: Functional Groups of this compound and Their Synthetic Utility
| Functional Group | Chemical Structure | Reactivity and Synthetic Potential |
|---|---|---|
| Carboxylic Acid | -COOH | Can be converted into esters, amides, or acid chlorides. Allows for coupling with alcohols, amines, or use in Friedel-Crafts acylation reactions. |
| Thioester | -S-C(O)- | Acts as an acylating agent, reacting with nucleophiles. The C-S bond can be cleaved to generate a thiol, a key functional group in many organosulfur compounds. |
The development of new pesticides and herbicides relies on the synthesis of novel molecular scaffolds that can interact with biological targets in pests or plants. Organosulfur compounds are a known class of agrochemicals. triaimenterprise.com While specific, large-scale applications of TATG in agrochemical synthesis are not widely reported, its structure presents clear potential. The carboxylic acid can be used as a handle to attach the molecule to other fragments, while the thioester provides a reactive site for building different heterocyclic or sulfur-containing moieties known to have biological activity. Its role would be that of a building block, contributing a specific thio-glycolic acid fragment to a larger, more complex active ingredient. The synthesis of agrochemical intermediates often involves reactions like esterification and acylation, for which TATG is well-suited. framochem.com
In pharmaceutical manufacturing, building complex drug molecules efficiently requires a steady supply of versatile chemical intermediates. evonik.com Amino acids, keto acids, and other bifunctional molecules are critical starting materials for many active pharmaceutical ingredients (APIs). evonik.com this compound fits the profile of a useful synthetic intermediate in this context. ethz.ch
Its methodology in synthesis would involve using its two functional groups in sequential or orthogonal reactions. For example, the carboxylic acid could be used to form an amide bond with an amine-containing fragment. The thioester portion of the molecule could then be hydrolyzed to unmask a thiol, which could be used for a separate coupling reaction or be a key pharmacophore in the final drug target. This step-wise reactivity allows chemists to build molecular complexity in a controlled manner, a fundamental requirement in the synthesis of advanced pharmaceuticals.
Application in Protein and Peptide Sequencing Methodologies
Determining the amino acid sequence of a protein is fundamental to understanding its biological function. i.moscow While N-terminal sequencing via Edman degradation is a well-established method, C-terminal sequencing provides complementary and crucial information. ehu.eus this compound has been specifically utilized in chemical methods for sequencing peptides and proteins from the carboxy-terminus. ethz.chcnjournals.com
The process involves the thioacetylation of the peptide's C-terminal carboxyl group using TATG in the presence of a coupling reagent. ethz.ch This reaction converts the terminal amino acid into a derivative that can be selectively cleaved, leaving the rest of the peptide intact but shortened by one residue. The cleaved residue can then be identified chromatographically. By repeating this cycle, the sequence of amino acids from the C-terminus can be determined. This method was demonstrated in the degradation of resin-bound peptides, highlighting its utility in solid-phase sequencing approaches. cnjournals.comgoogle.com
Table 2: Comparison of C-Terminal Sequencing (TATG Method) vs. N-Terminal Edman Degradation
| Feature | C-Terminal Sequencing (with TATG) | N-Terminal Edman Degradation |
|---|---|---|
| Target Terminus | Carboxy-terminus (C-terminus) | Amino-terminus (N-terminus) |
| Key Reagent | This compound (TATG) | Phenylisothiocyanate (PITC) |
| Reaction Chemistry | Thioacetylation of the terminal carboxyl group. | Reaction of PITC with the terminal α-amino group. ehu.eus |
| Cleaved Product | A derivative of the C-terminal amino acid. | Anilinothiazolinone (ATZ) amino acid, converted to a more stable phenylthiohydantoin (PTH) derivative. ehu.eus |
| Primary Use | Provides sequence from the C-terminus; complementary to N-terminal data. | Standard method for determining protein sequence from the N-terminus. ehu.eus |
Thioacetylation Degradation Techniques for Amino Acid Analysis
This compound (TATG) has been utilized as a key reagent in the degradation of peptides for amino acid analysis. ethz.ch The process involves the specific chemical modification and subsequent cleavage of the N-terminal amino acid from a peptide chain, allowing for its identification.
The core of this technique lies in the reactivity of TATG as a thioacetylating agent. It functions as an active ester, selectively reacting with the N-terminal amino group of a peptide. ethz.ch This reaction attaches a thioacetyl group to the peptide. The modified peptide is then subjected to specific chemical conditions to induce cleavage of the N-terminal amino acid. A typical procedure involves treating the resin-bound peptide with a solution of this compound and triethylamine (B128534) in methanol. scribd.com Following this thioacetylation step, the peptide is washed to remove excess reagents. The subsequent cleavage is often accomplished using a strong acid, such as trifluoroacetic acid (TFA), which releases the derivatized N-terminal amino acid for analysis. scribd.com This method of degradation provides a means to systematically analyze peptide sequences. ethz.chcnjournals.com
Table 1: Key Reagents in Thioacetylation Degradation
| Reagent | Role in Process | Source |
|---|---|---|
| This compound (TATG) | Thioacetylating agent; modifies the N-terminal amino acid. | ethz.ch |
| Triethylamine | Base catalyst; facilitates the thioacetylation reaction. | scribd.com |
| Methanol | Solvent for the reaction medium. | scribd.com |
Development of Microsequencing Methods Utilizing this compound
Building on its utility in peptide degradation, this compound has been instrumental in the development of microsequencing methods. ethz.ch These methods are designed for determining the amino acid sequence of proteins and peptides, particularly when only small amounts of sample are available.
The application of TATG in microsequencing is a variation of the Edman degradation, a standard method for peptide sequencing. nih.gov In TATG-based methods, the thioacetylation of the N-terminal amino acid is the first step in a cyclical process. After the modified N-terminal residue is cleaved with an acid like TFA, it can be identified using analytical techniques such as high-performance liquid chromatography (HPLC). scribd.com The remainder of the peptide, now one amino acid shorter, can then re-enter the cycle for the thioacetylation and cleavage of the next N-terminal residue. This cyclical degradation allows for the step-by-step determination of the peptide's sequence. ethz.chi.moscow The use of TATG offers an alternative to other sequencing reagents, contributing to the toolkit available for protein and peptide characterization. ethz.ch
Development of Novel Materials and Polymeric Architectures
The dual chemical functionalities of this compound—the thiol group (after hydrolysis of the thioacetate) and the carboxylic acid group—make it a valuable component in the synthesis of advanced materials.
Synthesis of Polymers and Nanostructures
In polymer science, thiols are well-known for their role as chain transfer agents (CTAs) in free-radical polymerization, a function that can be performed by this compound (after hydrolysis) or the closely related thioglycolic acid. arkema.com As a CTA, it can regulate the molecular weight of polymers, which is a critical parameter for controlling material properties. arkema.com Furthermore, the carboxylic acid group allows the molecule to be incorporated directly into polymer backbones through condensation polymerization, such as in the formation of polyesters or polyamides. rsc.org
In the realm of nanotechnology, these functional groups are useful for the synthesis and modification of nanoparticles. mdpi.comnih.gov this compound can act as a surface capping agent during nanoparticle synthesis. The thiol group can bind strongly to the surface of metallic nanoparticles (e.g., gold, silver), while the carboxylic acid group provides electrostatic stability and a point for further functionalization. mdpi.com This approach is used to create stable, well-dispersed nanoparticle systems for various applications. nih.gov
Table 2: Functional Groups of this compound in Synthesis
| Functional Group | Role in Synthesis | Example Application |
|---|---|---|
| Thiol (-SH) | Chain transfer agent; surface ligand for nanoparticles. | Molecular weight control in acrylic polymers; stabilization of gold nanoparticles. arkema.com |
Functionalization of Surfaces and Interfaces
The chemical modification of surfaces is critical for creating materials with tailored properties such as wettability, biocompatibility, or specific reactivity. mdpi.com this compound is an effective agent for surface functionalization due to its distinct reactive ends.
The thiol group can participate in "click chemistry" reactions, such as the thiol-alkyne reaction, for the covalent attachment of molecules to surfaces. kit.edu This provides a highly efficient and specific method for immobilizing biomolecules or other chemical species onto a substrate. Alternatively, the carboxylic acid group can be used to alter the surface chemistry of materials. For example, it can be used to introduce acidic sites on the surface of activated carbon, which can enhance the interaction and dispersion of metal catalysts deposited on the support. mdpi.com This surface modification can be achieved by reacting the carboxylic acid groups with surface hydroxyls or amines, forming ester or amide bonds, respectively.
Table 3: Surface Functionalization Strategies with this compound
| Functional Group | Mechanism | Resulting Surface Property |
|---|---|---|
| Thiol (-SH) | Covalent bonding via thiol-alkyne or thiol-ene "click" reactions. | Covalently attached functional layers with high specificity. kit.edu |
Industrial Chemical Applications (excluding direct consumer product formulations)
Beyond the laboratory, the chemical properties of this compound and related thio-compounds are relevant to industrial processes, particularly in the stabilization of polymeric materials.
Contributions to Polymer Stabilization Mechanisms
Polymers are susceptible to degradation from exposure to heat, oxygen, and UV light, which can compromise their mechanical properties. iea-shc.orgacademie-sciences.fr Chemical stabilizers are added to prevent or slow this degradation. Compounds containing thioether linkages, such as those derived from this compound, can function as secondary antioxidants or "thiosynergists." iea-shc.org
The primary role of these thiosynergists is to decompose hydroperoxides (ROOH), which are key intermediates in the oxidative degradation cycle of polymers. They convert these reactive species into stable, non-radical products, thereby interrupting the degradation chain reaction. This mechanism is particularly important for providing long-term heat stability to polymers. mdpi.comnih.gov
Thiosynergists are often used in combination with other stabilizers, such as primary antioxidants (e.g., hindered phenols) and Hindered Amine Light Stabilizers (HALS). The interactions within these stabilizer packages can be complex. For instance, while some literature suggests a potential antagonism between HALS and thiosynergists due to the acidic byproducts of the latter, studies have also shown synergistic effects, where the combination provides superior protection compared to individual stabilizers. iea-shc.org The combination of a HALS, a thiosynergist, and a phenolic antioxidant has been shown to be a highly effective stabilization system for certain polymers. iea-shc.org
Roles in Corrosion Inhibition Chemistry in Industrial Processes
This compound and its related thio-compounds play a significant role as corrosion inhibitors, particularly in demanding industrial environments like the oil and gas sector. The efficacy of these molecules stems from their unique bifunctional nature, possessing both a thiol (-SH) and a carboxylic acid (-COOH) group. This structure allows them to effectively protect metallic surfaces from corrosion.
The primary mechanism of corrosion inhibition involves the adsorption of the inhibitor molecule onto the metal surface. Thio-compounds like Thioglycolic Acid (TGA) can adsorb quickly onto steel surfaces, forming a protective film that shields the metal from corrosive agents. arkema.comarkema.com The sulfur atom in the thiol group forms a strong coordinate bond with the metal atoms, while the carboxylic acid group can also interact with the surface or enhance the solubility and stability of the inhibitor in the corrosive medium. This adsorbed layer acts as a barrier, controlling both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net
Research has demonstrated that thio-compounds are effective even at very low concentrations. For instance, Thioglycolic acid has been shown to provide good inhibition at concentrations as low as 5-10 ppm. arkema.com In acidic environments, which are common in industrial processes such as acidizing to stimulate oil wells, these inhibitors are crucial for preventing damage to pipelines and equipment. arkema.comgoogleapis.com A patent highlights that thioglycolic acid and its derivatives can act as low-toxicity corrosion inhibitor intensifiers, enhancing the performance of other primary inhibitors and offering a safer alternative to more hazardous substances like thiourea (B124793). googleapis.com
Studies comparing different small thio-derivative inhibitors have provided insights into their relative performance. The effectiveness of these inhibitors is influenced by their molecular structure. For example, in one study comparing mercaptoethanol (ME), thiourea (TU), mercaptoacetic acid (TGA), and 2-mercaptobenzimidazole (B194830) (MBI) as synergists for an imidazoline (B1206853) inhibitor in a CO2-saturated brine, the aromatic structure of MBI showed the best performance. researchgate.net However, TGA is widely recognized for its effectiveness, both alone and in synergy with other inhibitors, in preventing CO2 corrosion in oil and gas applications. researchgate.net
Below is a table summarizing the performance of selected thio-compound inhibitors as synergists for Oleic Imidazoline (OIM) in CO2-saturated brine at 60°C, based on research findings.
| Inhibitor System | Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 0 | 2.54 | - |
| OIM + TGA | 10 | 0.48 | 81.1 |
| OIM + ME | 10 | 0.53 | 79.1 |
| OIM + TU | 10 | 0.61 | 76.0 |
| OIM + MBI | 10 | 0.23 | 90.9 |
| Data derived from comparative studies on thio-derivative inhibitors. researchgate.net |
Chemical Aspects in Leather Processing and Textile Treatment
The chemical properties of this compound and its relatives, particularly thioglycolates, are leveraged in the leather and textile industries for specific processing steps.
Leather Processing:
In the leather industry, the processing of hides into leather involves several chemical-intensive stages. One of the crucial initial steps, known as beamhouse operations, is the removal of hair from the hides (depilation). arkema.comarkema.com Traditionally, this has been accomplished using sodium hydrosulfide (B80085) (NaSH), a toxic and polluting chemical. arkema.comatamanchemicals.com
Thioglycolates, such as sodium thioglycolate, have emerged as a more effective and environmentally benign alternative. atamankimya.comnews.blog The thiol group in these compounds acts as a potent reducing agent, specifically targeting and breaking the disulfide bonds (-S-S-) present in the keratin (B1170402) protein of hair. atamanchemicals.comwikipedia.org This chemical action weakens the hair structure, allowing for its easy removal from the hide without causing significant damage to the collagen, which is the protein that will become leather. atamankimya.com
The use of thioglycolates offers several advantages over traditional methods. It is a more resource-efficient process and significantly reduces the pollution load in wastewater. arkema.comatamanchemicals.com Specifically, it minimizes the risk of generating toxic hydrogen sulfide (B99878) gas, thereby improving workplace safety. arkema.comatamanchemicals.com The effectiveness of thioglycolates in depilation has led to their widespread adoption in modern leather processing. news.blogcamaltd.com
Textile Treatment:
In the textile industry, thio-compounds find applications in various finishing and treatment processes to impart desired properties to fabrics. While direct applications of this compound are not widely documented, the functionality of the thiol group is key to several treatments.
Thioglycolic acid itself is used as a reducing agent in textile processing, which can enhance dyeing processes and improve the color fastness of fabrics. atamanchemicals.com The reducing properties of thiols can be used to break down certain chemical bonds, which can aid in the application and fixation of dyes.
Furthermore, the reactivity of the thiol group is utilized in "thiol-ene" click chemistry, a versatile method for modifying fabric surfaces. mdpi.comresearchgate.net This process can be used to attach various functional molecules to the textile fibers. For instance, long-chain thiols can be grafted onto cotton fabric to create superhydrophobic (water-repellent) surfaces. mdpi.com This is achieved by creating a micro-scale roughness and lowering the surface energy of the fabric, causing water to bead up and roll off. mdpi.com Such treatments can produce robust coatings that are resistant to laundering and abrasion. mdpi.com While not a direct use of this compound, this demonstrates the potential of thiol chemistry in advanced textile finishing.
Future Directions and Emerging Research Avenues for Thioacetylthioglycolic Acid
Thioacetylthioglycolic acid, a molecule featuring a thioester, a free thiol, and a carboxylic acid group, possesses a unique combination of chemical functionalities. While it has found niche applications, such as in peptide sequencing ethernet.edu.etcnjournals.com, its potential is far from fully realized. The future of this compound lies in leveraging its distinct reactivity within the context of modern chemical challenges. Emerging research is poised to explore its application in sustainable processes, advanced catalysis, bio-inspired systems, and functional materials, driven by a deeper mechanistic understanding gained through advanced analytical techniques.
Q & A
Q. What criteria distinguish robust hypotheses about this compound’s mechanism in catalytic cycles?
- Methodological Answer : Formulate hypotheses grounded in mechanistic chemistry principles (e.g., Curtin-Hammett kinetics, transition-state theory). Test via isotopic labeling (¹⁸O, ³⁴S) or in-situ FTIR to track intermediate species. Prioritize hypotheses that reconcile experimental and computational data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
